The Structural and Metabolic Landscape of 11-methylnonadecanoyl-CoA: A Technical Guide
The Structural and Metabolic Landscape of 11-methylnonadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted structure, metabolism, and analysis of 11-methylnonadecanoyl-CoA, a long-chain methyl-branched fatty acyl-CoA. Due to the limited direct research on this specific molecule, this document extrapolates from established principles of branched-chain fatty acid biochemistry. It covers the presumed molecular structure, potential biosynthetic and metabolic pathways, and detailed experimental protocols for its analysis. All quantitative data for analogous compounds are presented in structured tables, and key pathways are visualized using diagrams to facilitate understanding.
Introduction to Branched-Chain Fatty Acyl-CoAs
Branched-chain fatty acids (BCFAs) are a class of lipids characterized by the presence of one or more methyl groups on the fatty acid backbone. These modifications influence the physical and biochemical properties of the lipids, affecting membrane fluidity and cellular signaling. BCFAs are found across various organisms, from bacteria to mammals.[1] Their activated form, branched-chain fatty acyl-Coenzyme A (acyl-CoA), serves as a crucial intermediate in their metabolism, directing them towards catabolic or anabolic pathways.
Predicted Structure of 11-methylnonadecanoyl-CoA
The structure of 11-methylnonadecanoyl-CoA can be inferred from its nomenclature. "Nonadecanoyl" indicates a 19-carbon acyl chain. The "11-methyl" designation places a methyl group on the eleventh carbon atom of this chain. Finally, "-CoA" signifies the attachment of this branched acyl group to Coenzyme A via a thioester bond.
Molecular Formula: C41H79N7O17P3S
Predicted Molecular Weight: 1058.19 g/mol
While a definitive 3D crystal structure for 11-methylnonadecanoyl-CoA is not available, the general conformation of very-long-chain acyl-CoA dehydrogenase (VLCAD) complexed with myristoyl-CoA suggests a deep binding pocket for the fatty acyl chain.[2] The presence of a methyl group at the 11th position would likely influence its interaction with enzymatic active sites.
Biosynthesis of Methyl-Branched Fatty Acids
The synthesis of methyl-branched fatty acids is a variation of the canonical straight-chain fatty acid synthesis pathway. The key distinction lies in the primer and extender units used by the fatty acid synthase (FASN) complex.
In many organisms, the biosynthesis of BCFAs initiates with branched-chain α-keto acids derived from the metabolism of branched-chain amino acids like valine, leucine, and isoleucine.[1][3] However, for a methyl branch at an odd-numbered carbon far from the ends of the chain, such as in 11-methylnonadecanoyl-CoA, a likely mechanism involves the incorporation of methylmalonyl-CoA instead of malonyl-CoA as an extender unit during fatty acid elongation.[4][5][6]
Proposed Biosynthetic Pathway
The proposed biosynthetic pathway for 11-methylnonadecanoyl-CoA would involve the standard fatty acid synthesis machinery with the specific incorporation of a methylmalonyl-CoA unit at the appropriate elongation step.
Caption: Proposed biosynthesis of 11-methylnonadecanoyl-CoA.
Metabolism of Methyl-Branched Fatty Acyl-CoAs
The metabolism of methyl-branched fatty acyl-CoAs can be complex. The position of the methyl group is a key determinant of the metabolic pathway.
-
Beta-Oxidation: If the methyl group is not at the α- or β-position, β-oxidation can proceed until the branch point is reached. For 11-methylnonadecanoyl-CoA, β-oxidation could theoretically proceed from the carboxyl end.
-
Alpha-Oxidation: When a methyl group is present at the β-carbon, it sterically hinders the standard β-oxidation pathway. In such cases, α-oxidation is required to remove one carbon, shifting the methyl group to the α-position and allowing β-oxidation to resume.[7] While the methyl group in 11-methylnonadecanoyl-CoA is not at the β-position initially, intermediates formed during its breakdown could potentially require α-oxidation.
-
Omega-Oxidation: This is a minor pathway that can become more active when β-oxidation is impaired. It involves the oxidation of the terminal methyl group.[8]
Predicted Metabolic Fate
The likely metabolic fate of 11-methylnonadecanoyl-CoA is initial rounds of β-oxidation until the methyl branch is near the thioester group, followed by potential processing by specialized enzymes to handle the branched structure.
Caption: Predicted metabolic pathway of 11-methylnonadecanoyl-CoA.
Experimental Protocols for Analysis
The analysis of long-chain methyl-branched fatty acyl-CoAs requires specialized techniques to handle their low abundance and to distinguish between isomers.
Extraction and Hydrolysis
Objective: To extract total lipids from a biological sample and hydrolyze acyl-CoA esters to free fatty acids.
Protocol:
-
Homogenize the tissue or cell sample in a suitable solvent mixture (e.g., chloroform:methanol, 2:1 v/v).
-
Perform a Folch extraction to separate the lipid phase.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Subject the lipid extract to acid hydrolysis to release the fatty acids from their coenzyme A esters.[9][10]
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To convert free fatty acids into volatile derivatives for GC-MS analysis.
Protocol:
-
The extracted and hydrolyzed fatty acids are converted to fatty acid methyl esters (FAMEs) using a reagent such as methanolic HCl or BF3-methanol.[11][12][13]
-
The FAMEs are then extracted into an organic solvent like heptane.
-
The sample is concentrated before injection into the GC-MS system.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate and identify the methyl-branched fatty acids.
Protocol:
-
GC Column: A long, low-polarity capillary column (e.g., SP-2560, 100 m) is typically used for good separation of FAME isomers.[14]
-
Temperature Program: An optimized temperature gradient is crucial for resolving different fatty acid isomers.[11]
-
Mass Spectrometry: Electron ionization (EI) is used to generate fragment ions. The fragmentation pattern helps in determining the position of the methyl branch.[15]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Objective: To provide an alternative and often more sensitive method for the analysis of branched-chain fatty acids.
Protocol:
-
Derivatization: For enhanced sensitivity in positive ion mode, fatty acids can be derivatized (e.g., with dimethylaminoethanol (B1669961) to form trimethyl-amino-ethyl esters).[9][10]
-
LC Separation: Reversed-phase chromatography is commonly employed to separate the derivatized fatty acids.[16]
-
Tandem MS: Multiple reaction monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[9][10] Radical-directed dissociation can be employed for precise localization of the methyl branch.[17]
References
- 1. Monomethyl Branched-Chain Fatty Acids Play an Essential Role in Caenorhabditis elegans Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for substrate fatty acyl chain specificity: crystal structure of human very-long-chain acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis of methyl-branched fatty acids from methylmalonyl-CoA by fatty acid synthase from both the liver and the harderian gland of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The chemical biology of branched-chain lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. archimer.ifremer.fr [archimer.ifremer.fr]
- 12. youtube.com [youtube.com]
- 13. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 14. Milk Fatty Acid Profiling as a Tool for Estimating Methane Emissions in Conventionally Fed Dairy Cows [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
